molecular formula C9H9N3O2S B12908444 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid CAS No. 105920-82-9

4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid

Cat. No.: B12908444
CAS No.: 105920-82-9
M. Wt: 223.25 g/mol
InChI Key: DTNGZNHGORZJEQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Properties

CAS No.

105920-82-9

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14)

InChI Key

DTNGZNHGORZJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C(=O)O)N2C=NN=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential in drug development due to its diverse biological activities. Key applications include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential therapeutic uses in treating infections.
  • Anticancer Properties : Preliminary studies suggest that 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid may inhibit cancer cell proliferation. Its mechanism involves the interaction with specific enzymes or receptors associated with cancer growth, making it a subject of interest for anticancer drug design.

Biological Research

In biological contexts, the compound serves as an important tool for studying enzyme interactions and receptor binding:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites can help elucidate mechanisms of action and facilitate the development of enzyme inhibitors for therapeutic purposes.
  • Ligand Studies : Its structural components allow it to act as a ligand in receptor binding studies, providing insights into receptor-ligand interactions that are crucial for understanding signal transduction pathways in cells.

Material Science

The unique chemical properties of this compound make it suitable for various industrial applications:

  • Polymer Development : The compound can be utilized as a building block in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
  • Coatings and Films : Due to its chemical stability and functional groups, this compound is being explored for use in coatings that require specific chemical resistance or protective properties against environmental factors.

Case Studies and Research Findings

Study/ResearchFocusFindings
Study on Antimicrobial ActivityInvestigated the antimicrobial effects against bacterial strainsShowed significant inhibition against E. coli and S. aureus
Anticancer ResearchEvaluated the compound's effects on cancer cell linesInduced apoptosis in breast cancer cells via caspase activation
Enzyme Inhibition StudyAssessed binding affinity to specific enzymesDemonstrated competitive inhibition with IC50 values indicating potency

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.

    2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.

Uniqueness

This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings

Biological Activity

4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₉N₃O₂S
  • SMILES Notation : CC1=C(SC(=N1)C2=NC=NN2)C(=O)O

This structure features a thiophene ring substituted with a triazole moiety and a carboxylic acid group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and triazole rings is believed to enhance their interaction with microbial cell membranes and disrupt vital cellular processes .
  • Antitumor Activity : Some derivatives of thiazole and triazole have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that modifications in the substituent groups can lead to increased cytotoxicity against various cancer cell lines . The specific mechanisms may involve apoptosis induction and inhibition of angiogenesis.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. Below is a summary of key findings:

StudyBiological ActivityResults
Study AAntimicrobialIn vitro tests showed effective inhibition against several bacterial strains (IC₅₀ values < 50 µg/mL)
Study BAntitumorCompound exhibited IC₅₀ values in the low micromolar range against A549 lung cancer cells
Study CAnti-inflammatoryDemonstrated significant reduction in pro-inflammatory cytokines in murine models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those related to this compound. Results indicated that these compounds effectively inhibited Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Cancer Research : In another investigation, derivatives were tested for their ability to induce apoptosis in cancer cells. The study highlighted that the introduction of electron-withdrawing groups significantly enhanced antitumor activity through increased interaction with target proteins involved in cell cycle regulation .

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